molecular formula C16H13NO2 B15204119 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15204119
M. Wt: 251.28 g/mol
InChI Key: HHMNJTMLMNFPFB-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is a complex organic compound that features a biphenyl core with a dioxolane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile typically involves the formation of the biphenyl core followed by the introduction of the dioxolane ring and the nitrile group. One common method involves the reaction of 4-bromobiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The nitrile group can then be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The dioxolane ring and nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

Uniqueness

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a dioxolane ring and a nitrile group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C16H13NO2/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16H,8-9H2

InChI Key

HHMNJTMLMNFPFB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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